Thieno[3,4-B]pyrazine
Description
Historical Development and Discovery
The development of this compound chemistry began in the mid-20th century with pioneering work that established the fundamental synthetic approaches to this heterocyclic system. The first report of a this compound compound was documented by Imoto and co-workers in 1957, who successfully synthesized 2,3-diphenylthis compound. This initial breakthrough established the feasibility of constructing the fused heterocyclic framework and laid the groundwork for subsequent developments in the field.
Building upon this early work, Binder and co-workers made significant contributions to the synthetic methodology in 1981 by reporting a modified synthesis for the dimethyl analogue of this compound. This advancement demonstrated the potential for structural variation and functionalization of the core heterocyclic system. The intervening decades between these early reports and contemporary research saw limited activity in this compound chemistry, primarily due to challenges in synthetic accessibility and limited understanding of the compound's unique electronic properties.
The field experienced a renaissance in the early 1990s when theoretical calculations predicted remarkably low band gaps for poly(this compound) derivatives, with band gap values as low as 0.70 eV being forecast. These predictions catalyzed renewed interest in this compound chemistry and motivated extensive research efforts to develop practical synthetic routes and explore applications in materials science. The theoretical foundation provided by these computational studies established this compound as a promising candidate for the development of low band gap organic materials, a property that would prove central to its subsequent applications in organic electronics.
The period from 1990 onwards has witnessed continuous growth in this compound research, with significant advances in both synthetic methodology and materials applications. General synthetic routes have been developed to obtain different derivatives, enabling the systematic study of structure-property relationships and the optimization of materials properties for specific applications. This evolution from isolated synthetic curiosities to practical building blocks for advanced materials represents a remarkable transformation in the field of heterocyclic chemistry.
Molecular Structure and Fundamental Properties
This compound possesses a distinctive molecular architecture that combines the electronic properties of both thiophene and pyrazine ring systems within a single fused heterocyclic framework. The compound has the molecular formula C6H4N2S and a molecular weight of 136.172 g/mol. The structural framework consists of a five-membered thiophene ring fused to a six-membered pyrazine ring, creating a bicyclic system with unique electronic characteristics.
The molecular structure exhibits a pro-quinoid character in its ground state, with significant bond length alternation throughout the conjugated system. Theoretical studies using coupled cluster single and doubles and density functional theory methods have revealed that this compound exhibits a polyene-like structure due to bond localization in the pyrazine moiety. The carbon-nitrogen bonds in the pyrazine ring show substantial variation in length, with C3-N1 and C4-N2 bonds measuring approximately 1.380 Å, while the N1-C5 and N2-C6 bonds are significantly shorter at 1.296 Å.
The structural characteristics of this compound can be quantified through bond length alternation parameters. The difference between single and double bond lengths for carbon-carbon bonds (ΔRC-C) measures 0.075 Å, while the corresponding parameter for nitrogen-carbon bonds (ΔRN-C) is 0.085 Å. These values confirm the pronounced polyene-like character of the molecule and distinguish it from fully aromatic systems where bond length alternation is minimal.
The heterocyclic system demonstrates remarkable flexibility in its electronic structure, capable of undergoing aromatization of the pyrazine unit upon electronic excitation. This structural adaptability contributes to the compound's unique photophysical properties and its ability to participate in donor-acceptor interactions. The presence of nitrogen atoms in the pyrazine ring enhances the electron-accepting character of the system while maintaining the electron-donating properties associated with the thiophene moiety.
X-ray crystallographic studies of substituted derivatives have provided experimental validation of the theoretical structural predictions. These studies confirm the pro-quinoid character of the ground state structure and demonstrate excellent agreement between theoretical calculations and experimental observations. The structural data reveals that substitution patterns on the this compound core can influence molecular geometry, providing opportunities for fine-tuning electronic properties through chemical modification.
Significance in Materials Science and Organic Electronics
This compound has emerged as a cornerstone building block in the development of advanced organic materials, particularly in the context of low band gap polymers and donor-acceptor systems. The compound's unique electronic structure positions it as an ambipolar unit that exhibits both electron-donating and electron-accepting properties, making it exceptionally valuable for the design of materials with tailored electronic characteristics. This dual functionality enables the creation of materials with band gaps below 1.0 eV, a critical threshold for many optoelectronic applications.
The significance of this compound in materials science stems from its ability to facilitate the development of conjugated polymers with unprecedented band gap reduction. Experimental work by Pomerantz and co-workers demonstrated the preparation of poly(2,3-dihexylthis compound) with an estimated band gap of 0.95 eV. This achievement represented a substantial advancement toward the theoretical prediction of 0.70 eV band gaps and validated the potential of this compound-based materials for practical applications.
In the realm of organic photovoltaics, this compound derivatives have shown particular promise as components in dye-sensitized solar cells and bulk heterojunction devices. Recent research has focused on the development of this compound-based dyes for dye-sensitized solar cell applications, where the compound serves as an electron-accepting unit in donor-acceptor-π-acceptor architectures. These materials demonstrate excellent light-harvesting properties across the visible spectrum and exhibit favorable charge injection characteristics that enhance device performance.
The compound's utility extends to the development of conducting polymers through electropolymerization processes. Rasmussen and co-workers have investigated the electropolymerization of various 2,3-disubstituted thieno[3,4-b]pyrazines, demonstrating the feasibility of creating polymeric materials with controlled electronic properties. The electropolymerization approach offers advantages in terms of film formation and device integration, making this compound derivatives attractive candidates for electronic device applications.
Contemporary research has expanded the scope of this compound applications to include organic field-effect transistors, light-emitting diodes, and energy storage devices. The development of extended fused-ring analogues, such as acenaphtho[1,2-b]thieno[3,4-e]pyrazine and dibenzo[f,h]thieno[3,4-b]quinoxaline, has further broadened the materials palette available to device engineers. These extended systems offer enhanced π-conjugation and modified electronic properties while maintaining the favorable characteristics of the parent this compound system.
| Application Area | Band Gap Range (eV) | Key Advantages |
|---|---|---|
| Photovoltaic Devices | 0.95-1.05 | Broad light absorption, efficient charge separation |
| Conducting Polymers | 0.70-1.0 | High conductivity, processability |
| Organic Electronics | 0.97-1.05 | Ambipolar transport, low voltage operation |
| Sensor Applications | Variable | Chemical selectivity, electrical response |
Physical and Chemical Characteristics
The physical properties of this compound reflect its heterocyclic structure and contribute to its utility in materials applications. The compound exhibits a density of 1.369 g/cm³ and has a boiling point of 253.195°C at 760 mmHg. These thermal properties indicate reasonable stability under typical processing conditions used in materials fabrication. The refractive index of 1.705 suggests significant optical density, consistent with the extended conjugated system.
Solubility characteristics of this compound and its derivatives vary significantly with substitution patterns. The parent unsubstituted compound shows limited solubility in common organic solvents, but introduction of alkyl substituents dramatically improves processability. The development of 2,3-disubstituted derivatives with alkyl chains ranging from methyl to dodecyl has enabled the preparation of materials with enhanced solubility while maintaining favorable electronic properties.
The chemical reactivity of this compound centers on the electron-deficient character of the pyrazine ring and the electron-rich nature of the thiophene moiety. Electrochemical studies have revealed distinct oxidation and reduction processes, with the compound capable of undergoing both p-type and n-type doping. The electrochemical behavior demonstrates the ambipolar character that makes this compound valuable for electronic applications requiring balanced hole and electron transport properties.
Acidity measurements have provided insights into the electronic structure and reactivity patterns of this compound derivatives. The pKa values determined for various substituted analogues reveal the influence of substituent effects on the electronic properties of the heterocyclic system. These measurements support the development of structure-activity relationships that guide the design of new derivatives with optimized properties.
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Weight | 136.172 g/mol | Calculated |
| Density | 1.369 g/cm³ | Calculated |
| Boiling Point | 253.195°C | 760 mmHg |
| Refractive Index | 1.705 | Calculated |
| Flash Point | 112.081°C | Calculated |
| Vapor Pressure | 0.03 mmHg | 25°C |
The thermal stability of this compound derivatives has been evaluated through thermogravimetric analysis and differential scanning calorimetry studies. These investigations reveal that appropriately substituted derivatives maintain structural integrity at temperatures well above those typically encountered in device processing and operation. The thermal properties can be modulated through careful selection of substituent groups, enabling the optimization of materials for specific temperature requirements.
Spectroscopic characterization has provided detailed insights into the electronic structure and excited-state properties of this compound. Absorption spectroscopy reveals characteristic bands associated with π-π* transitions, while emission studies demonstrate fluorescence properties that are sensitive to molecular environment and aggregation state. The photophysical properties have been successfully correlated with theoretical calculations, providing a comprehensive understanding of the electronic structure and enabling predictive design of new derivatives.
The chemical stability of this compound under various conditions has been extensively studied to assess its suitability for practical applications. The compound demonstrates good stability under inert atmospheres but can undergo oxidation under ambient conditions, particularly in the presence of light and moisture. This sensitivity has motivated the development of encapsulation strategies and the design of more robust derivatives through appropriate substitution patterns.
Properties
IUPAC Name |
thieno[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-8-6-4-9-3-5(6)7-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVJGBXKADLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=CSC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575838 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-43-5 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-B]pyrazine typically involves the preparation of 3,4-diaminothiophene as a precursor, followed by cyclization with alpha-diones. One common method includes the reaction of organocuprates with oxalyl chloride to form the necessary alpha-diones, which then undergo cyclization to yield this compound . This method allows for the efficient preparation of 2,3-disubstituted analogues with various substituents such as methyl, hexyl, octyl, decyl, dodecyl, and phenyl .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted this compound derivatives .
Scientific Research Applications
Applications in Organic Electronics
2.1 Organic Solar Cells
Thieno[3,4-b]pyrazine has been extensively studied for its application in organic solar cells (OSCs). Its low band gap allows for effective light absorption across a broader spectrum, which is essential for improving the efficiency of OSCs. Recent studies have shown that incorporating this compound into donor-acceptor systems can enhance the power conversion efficiency significantly.
- Case Study : A study demonstrated that this compound-based materials achieved power conversion efficiencies exceeding 10% when used as active layers in OSCs. The research highlighted the importance of molecular design in optimizing the electronic properties for enhanced performance .
2.2 Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), this compound has been utilized as a building block for designing novel organic dyes. These dyes can effectively absorb sunlight and facilitate electron transfer processes.
- Case Study : Research on this compound-based dyes indicated that they could achieve broad absorption spectra and improved stability compared to traditional dyes. The incorporation of this compound into the dye structure resulted in enhanced light-harvesting capabilities and higher overall efficiency .
Material Science Applications
3.1 Conjugated Polymers
This compound serves as a key component in the synthesis of conjugated polymers used in various optoelectronic applications. Its incorporation into polymer backbones can significantly modify the polymer's electronic properties.
- Case Study : A study reported on the synthesis of new conjugated polymers containing this compound that exhibited excellent charge transport properties and thermal stability. These materials are promising candidates for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
3.2 Photonic Devices
The unique optical properties of this compound make it suitable for applications in photonic devices. Its ability to facilitate energy transfer processes is beneficial for applications such as lasers and optical sensors.
- Case Study : Research has shown that this compound-based materials can be engineered to exhibit specific photonic properties that are advantageous for use in advanced photonic applications .
Summary of Findings
The applications of this compound span multiple fields within materials science and organic electronics. Its unique properties enable advancements in solar energy conversion technologies and optoelectronic devices:
Mechanism of Action
The mechanism of action of Thieno[3,4-B]pyrazine involves its interaction with various molecular targets and pathways. In the context of organic electronics, its conjugated structure allows for efficient charge transport and light emission. In biological systems, this compound derivatives can interact with specific enzymes or receptors, leading to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
- Thieno[2,3-B]pyrazine
- Thieno[3,2-B]pyrazine
- Benzo[b]thiophene
- Thieno[3,4-B]thiophene
Comparison: Thieno[3,4-B]pyrazine is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to its analogues. For instance, Thieno[2,3-B]pyrazine and Thieno[3,2-B]pyrazine have different fusion positions, leading to variations in their electronic and optical behaviors. Benzo[b]thiophene and Thieno[3,4-B]thiophene, while similar in having fused thiophene rings, lack the nitrogen atoms present in this compound, resulting in different reactivity and applications .
Biological Activity
Thieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and data tables.
Chemical Structure and Properties
This compound consists of a fused ring system that incorporates both thiophene and pyrazine moieties. This unique structure contributes to its electronic properties, making it a candidate for various applications in organic electronics and medicinal chemistry. The compound is represented by the molecular formula C6H4N2S.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a review on pyrazine hybrids demonstrated that compounds modified with this compound exhibited significant inhibitory effects against various cancer cell lines. Key findings include:
- IC50 Values : The compounds showed IC50 values ranging from 0.13 μM to 10.74 μM against different cancer cell lines such as A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and the modulation of oxidative stress markers. Specifically, compounds were found to inhibit thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in drug-resistant cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 41 | BEL-7402 | 0.9 | Inhibition of TrxR, increased ROS |
| 48 | A549 | 0.13 | Induction of apoptosis |
| 93 | HCT116 | 3.19 | DNA damage response modulation |
Antimicrobial Activity
This compound derivatives have also shown promising antimicrobial properties. A study reported that several thieno-pyrazolopyrazine compounds exhibited significant antibacterial and antifungal activities:
- Antibacterial Effects : Compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : Notable activity was observed against common fungal strains .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| A | E. coli | Bactericidal | 32 μg/mL |
| B | S. aureus | Bacteriostatic | 16 μg/mL |
| C | C. albicans | Fungicidal | 8 μg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:
- Mechanism : Research indicates that these compounds can inhibit inflammatory pathways such as NF-κB signaling, which plays a crucial role in the expression of pro-inflammatory cytokines .
- Case Study : A specific derivative was shown to reduce TNF-α secretion in vitro, highlighting its potential for treating inflammatory diseases .
Q & A
Q. Why do some studies report ambipolar transport in this compound derivatives while others do not?
- Methodological Answer : Ambipolarity depends on:
- Crystallinity : High-purity single crystals exhibit balanced μh/μe (~10⁻³ cm²/Vs), while amorphous films favor hole transport .
- Electrode work function : Au electrodes (Φ = 5.1 eV) inject holes preferentially; Ca (Φ = 2.9 eV) enhances electron injection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
